Pregnanolone 3-β-D-Glucuronide
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Overview
Description
Pregnanolone 3-β-D-Glucuronide is a glucuronide conjugate of pregnanolone, a neurosteroid derived from progesterone. This compound is a significant metabolite in the metabolism of progesterone and is primarily excreted in urine. It plays a crucial role in various physiological processes, including the modulation of the central nervous system.
Mechanism of Action
Mode of Action
Pregnanolone 3-β-D-Glucuronide interacts with its targets by acting as a positive allosteric modulator of the GABA A receptor, as well as a negative allosteric modulator of the glycine receptor . This interaction results in changes in the activity of these receptors, influencing the transmission of signals in the nervous system.
Biochemical Pathways
This compound is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate . The affected pathways include the metabolism of progesterone and the synthesis of neurosteroids. The downstream effects of these pathways include the modulation of neurotransmission and the regulation of mood and cognition.
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of neurotransmission and the regulation of mood and cognition . By interacting with its targets, this compound can influence the activity of neurons and other cells in the nervous system.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological conditions within the body, such as pH and temperature, as well as external factors such as the presence of other substances. For instance, the metabolism of this compound can be influenced by the presence of certain enzymes and other biochemicals .
Biochemical Analysis
Biochemical Properties
Pregnanolone 3-β-D-Glucuronide is a natural human metabolite of pregnanediol and is generated in the liver by UDP glucuonyltransferase .
Cellular Effects
Pregnanolone, the parent compound of this compound, is a positive allosteric modulator of the GABA A receptor, as well as a negative allosteric modulator of the glycine receptor . It has sedative, anxiolytic, anesthetic, and anticonvulsant effects . During pregnancy, Pregnanolone and Allopregnanolone are involved in sedation and anesthesia of the fetus .
Molecular Mechanism
Pregnanolone is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase, with 5β-dihydroprogesterone occurring as a metabolic intermediate . The same enzymes may be involved in the synthesis of this compound.
Temporal Effects in Laboratory Settings
The elimination half-life of Pregnanolone, the parent compound of this compound, is between 0.9 and 3.5 hours . This suggests that the effects of this compound may also be relatively short-lived in laboratory settings.
Metabolic Pathways
This compound is involved in the metabolic pathways of progesterone. It is a major metabolite of progesterone and is synthesized from progesterone via the enzymes 5β-reductase and 3α-hydroxysteroid dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pregnanolone 3-β-D-Glucuronide can be synthesized through the glucuronidation of pregnanolone. This process involves the enzyme UDP-glucuronosyltransferase, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to pregnanolone. The reaction typically occurs in the liver, where the enzyme is abundantly present .
Industrial Production Methods
Industrial production of this compound involves the extraction of pregnanolone from natural sources, followed by its enzymatic glucuronidation. The process is optimized to ensure high yield and purity of the final product. The use of bioreactors and immobilized enzymes can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Pregnanolone 3-β-D-Glucuronide undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen, leading to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and cytochrome P450 enzymes.
Reduction: Common reagents include sodium borohydride and hydrogen gas.
Substitution: Common reagents include glucuronic acid and UDP-glucuronic acid.
Major Products Formed
The major products formed from these reactions include various hydroxylated, reduced, and substituted derivatives of this compound. These derivatives can have different biological activities and properties .
Scientific Research Applications
Pregnanolone 3-β-D-Glucuronide has numerous scientific research applications, including:
Chemistry: It is used as a reference compound in the study of steroid metabolism and glucuronidation processes.
Biology: It is used to study the role of neurosteroids in the central nervous system and their effects on neuronal function.
Medicine: It is investigated for its potential therapeutic effects in conditions such as anxiety, depression, and epilepsy.
Industry: It is used in the development of diagnostic assays for monitoring progesterone metabolism and related disorders
Comparison with Similar Compounds
Similar Compounds
Allopregnanolone: Another neurosteroid derived from progesterone, known for its potent anxiolytic and sedative effects.
Epipregnanolone: A stereoisomer of pregnanolone with similar but distinct biological activities.
Isopregnanolone: Another stereoisomer with unique pharmacological properties.
Uniqueness
Pregnanolone 3-β-D-Glucuronide is unique due to its specific glucuronide conjugation, which enhances its water solubility and facilitates its excretion in urine. This property makes it a valuable biomarker for studying progesterone metabolism and related physiological processes .
Properties
CAS No. |
31329-54-1 |
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Molecular Formula |
C₂₇H₄₂O₈ |
Molecular Weight |
494.62 |
Synonyms |
(3α,5β)-20-Oxopregnan-3-yl β-D-Glucopyranosiduronic Acid; 20-Oxo-5β-pregnan-3α-yl β-D-Glucopyranosiduronic Acid; 3α-Hydroxy-5β-pregnan-20-one Glucuronide; Pregnanolone 3-Glucuronide; Pregnanolone Glucuronide; |
Origin of Product |
United States |
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